molecular formula C8H8ClIO B14858573 1-(Chloromethyl)-3-iodo-5-methoxybenzene

1-(Chloromethyl)-3-iodo-5-methoxybenzene

Cat. No.: B14858573
M. Wt: 282.50 g/mol
InChI Key: UUKMEDNMOKCMOU-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-iodo-5-methoxybenzene is an organic compound with the molecular formula C8H8ClIO It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, an iodine atom, and a methoxy group

Preparation Methods

The synthesis of 1-(Chloromethyl)-3-iodo-5-methoxybenzene typically involves multi-step organic reactions. One common method includes the iodination of 3-methoxybenzyl chloride. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the substitution of the hydrogen atom with an iodine atom on the benzene ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Chloromethyl)-3-iodo-5-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: The iodine atom on the benzene ring can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include nucleophiles like sodium hydroxide, oxidizing agents like potassium permanganate, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Chloromethyl)-3-iodo-5-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for various chemical reactions.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential therapeutic effects.

    Industry: It finds applications in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-iodo-5-methoxybenzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methoxy group can affect the compound’s solubility and reactivity.

Comparison with Similar Compounds

1-(Chloromethyl)-3-iodo-5-methoxybenzene can be compared with other similar compounds, such as:

    1-(Chloromethyl)-3-iodobenzene: Lacks the methoxy group, which can significantly alter its chemical properties and applications.

    1-(Chloromethyl)-3-methoxybenzene: Lacks the iodine atom, affecting its reactivity in coupling reactions.

    1-Iodo-3-methoxybenzene: Lacks the chloromethyl group, impacting its potential for nucleophilic substitution reactions.

The presence of all three substituents in this compound makes it unique and versatile for various chemical transformations and applications.

Properties

Molecular Formula

C8H8ClIO

Molecular Weight

282.50 g/mol

IUPAC Name

1-(chloromethyl)-3-iodo-5-methoxybenzene

InChI

InChI=1S/C8H8ClIO/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,5H2,1H3

InChI Key

UUKMEDNMOKCMOU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CCl)I

Origin of Product

United States

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